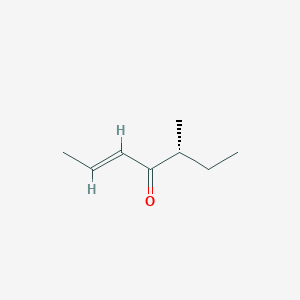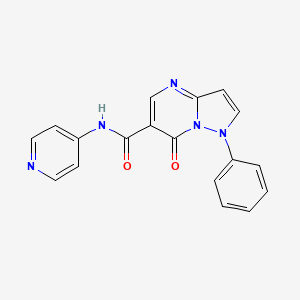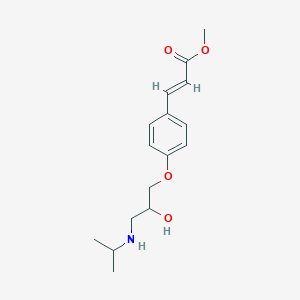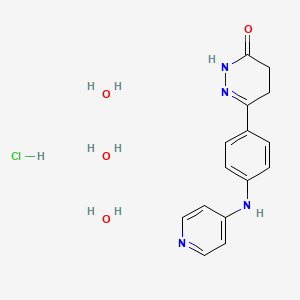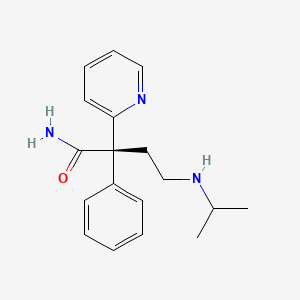
(S)-Monodes(isopropyl)disopyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Monodes(isopropyl)disopyramide is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of disopyramide, which is used to treat certain types of serious irregular heartbeat conditions. The compound is known for its ability to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Monodes(isopropyl)disopyramide typically involves the chiral resolution of racemic disopyramide or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis methods. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced chromatographic techniques and automated systems is common in the industrial setting.
化学反应分析
Types of Reactions
(S)-Monodes(isopropyl)disopyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
(S)-Monodes(isopropyl)disopyramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular ion channels and membrane stability.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
作用机制
The mechanism of action of (S)-Monodes(isopropyl)disopyramide involves the inhibition of sodium channels in cardiac cells. By blocking these channels, the compound reduces the influx of sodium ions, stabilizing the cardiac membrane and preventing abnormal electrical activity. This action helps to maintain a regular heartbeat and prevent arrhythmias.
相似化合物的比较
Similar Compounds
Disopyramide: The parent compound, used as an antiarrhythmic agent.
Procainamide: Another antiarrhythmic agent with a similar mechanism of action.
Quinidine: A compound with similar therapeutic effects but different chemical structure.
Uniqueness
(S)-Monodes(isopropyl)disopyramide is unique in its chiral nature, providing specific enantiomeric properties that may offer advantages in terms of efficacy and safety. Its selective action on sodium channels and potential for reduced side effects make it a valuable compound in the field of antiarrhythmic therapy.
属性
CAS 编号 |
77494-41-8 |
|---|---|
分子式 |
C18H23N3O |
分子量 |
297.4 g/mol |
IUPAC 名称 |
(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1 |
InChI 键 |
UWNSWIXIVDMCHZ-SFHVURJKSA-N |
手性 SMILES |
CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
规范 SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



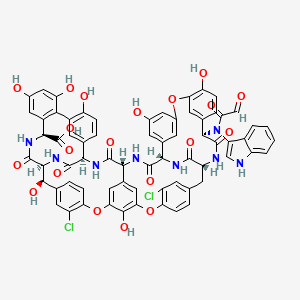
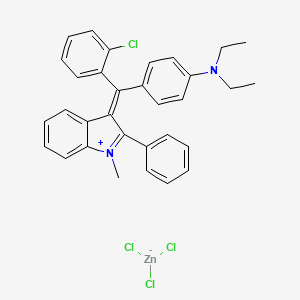

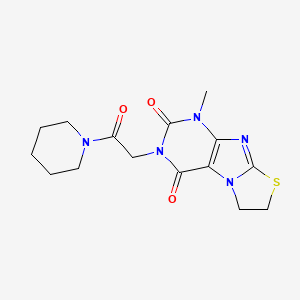
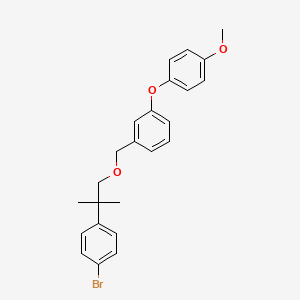
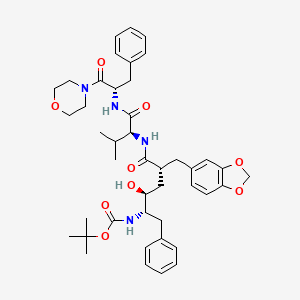
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)

